Sdmdd
Description
The compound "Sdmdd" (contextually inferred as N,N-Dimethylformamide, DMF, due to evidence alignment) is a polar organic solvent with the formula (CH₃)₂NC(O)H. It is widely used in industrial and pharmaceutical applications due to its high solvency power, miscibility with water, and ability to dissolve a broad range of organic and inorganic compounds . DMF plays a critical role in polymer production, chemical synthesis, and drug formulation.
Properties
CAS No. |
106120-01-8 |
|---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
7-ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-9-ol |
InChI |
InChI=1S/C20H32O2/c1-5-18(2)10-7-15-14(12-18)16(22)11-17-19(3,13-21)8-6-9-20(15,17)4/h5,12,15-17,21-22H,1,6-11,13H2,2-4H3 |
InChI Key |
FQRUMNRVRNVNSI-UHFFFAOYSA-N |
SMILES |
CC1(CCC2C(=C1)C(CC3C2(CCCC3(C)CO)C)O)C=C |
Canonical SMILES |
CC1(CCC2C(=C1)C(CC3C2(CCCC3(C)CO)C)O)C=C |
Synonyms |
8(14),15-sandaracopimaradiene-7,18-diol SDMDD |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
DMF is often compared to structurally and functionally analogous solvents such as Dimethylacetamide (DMAc) , Dimethyl Sulfoxide (DMSO) , and N-Methyl-2-pyrrolidone (NMP) . Below is a detailed analysis based on physicochemical properties, applications, and safety profiles.
Physicochemical Properties
| Property | DMF | DMAc | DMSO | NMP |
|---|---|---|---|---|
| Boiling Point (°C) | 153 | 166 | 189 | 202 |
| Polarity (Dielectric Constant) | 36.7 | 37.8 | 46.7 | 32.2 |
| Toxicity (LD50, oral rat) | 2800 mg/kg | 3500 mg/kg | 14,500 mg/kg | 8000 mg/kg |
| Environmental Persistence | Moderate | Low | High | Moderate |
Data synthesized from supplementary tables in and compound databases cited in .
Key findings:
- DMF and DMAc exhibit similar polarity, making them interchangeable in some synthetic applications. However, DMAc has a marginally higher boiling point, favoring high-temperature reactions .
- DMSO stands out for its low toxicity and high polarity, but its strong oxidizing nature limits compatibility with reactive substrates .
- NMP has the highest boiling point and moderate toxicity, but its environmental persistence has led to restrictions under regulations like REACH .
Methodological Insights from Research
Database-Driven Comparisons : Platforms like SANCDB automate analog identification using Tanimoto similarity scores (>0.85 for structural analogs of DMF), enabling rapid screening of safer alternatives .
Analytical Validation : Studies in emphasize gas chromatography-mass spectrometry (GC-MS) for detecting residual DMF in formulations, with detection limits as low as 0.1 ppm .
- AI-Driven Drug Discovery : Molecular dynamics simulations () highlight DMF’s superior solvation energy (−45.2 kcal/mol) compared to DMAc (−41.8 kcal/mol), explaining its prevalence in reaction optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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